molecular formula C10H12O2 B8569639 4-(Cyclopenta-2,4-dien-1-ylidene)pentanoic acid

4-(Cyclopenta-2,4-dien-1-ylidene)pentanoic acid

Cat. No. B8569639
M. Wt: 164.20 g/mol
InChI Key: KZVGJVXXRIIFGX-UHFFFAOYSA-N
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Patent
US06410000B1

Procedure details

4-Cyclopenta-2,4-dienylidenepentanoic acid (25 g; 0.15 mol; obtained according to Coe, J. W.; Vetelino, M. G.; Kemp, D. S., Tetrahedron Lett., 1994, 35, 6627.) in ethyl acetate (270 ml) was hydrogenated as in example 4 to give 23.6 g (92% yield) of crude 4-cyclopentylpentanoic acid which was used in the next step without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[C:6]([CH3:12])[CH2:7][CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[CH:4][CH:3]=[CH:2]1>C(OCC)(=O)C>[CH:1]1([CH:6]([CH3:12])[CH2:7][CH2:8][C:9]([OH:11])=[O:10])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(C=CC=C1)=C(CCC(=O)O)C
Step Two
Name
Quantity
270 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C(CCC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.6 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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